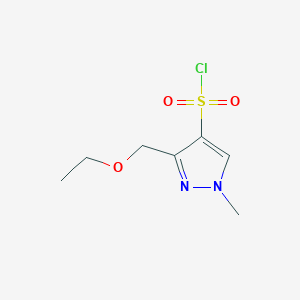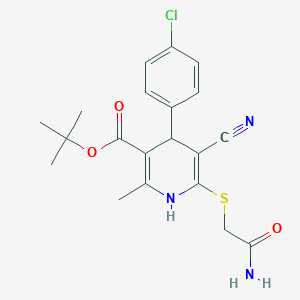![molecular formula C8H16ClNO3 B3013868 Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride CAS No. 1955516-05-8](/img/structure/B3013868.png)
Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride is a compound that falls within the category of esterified amino acids and has potential applications in various fields, including medicinal chemistry and sensor technology. Although the provided data does not directly discuss this specific compound, it includes related compounds that can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino acid esters with aldehydes or other reactive intermediates. For instance, the synthesis of a Schiff base ligand was achieved by reacting glycine-methyl ester hydrochloride with 2-hydroxy-1-naphthaldehyde . Similarly, the synthesis of various methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates was reported through reactions involving cyanohydrins and methyl 2-(chlorosulfonyl)acetate . These methods could potentially be adapted for the synthesis of Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of a Schiff base ligand was confirmed using NMR, FTIR, UV-Visible spectroscopy, and X-ray single-crystal data . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds, including Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to interact with biological molecules and anions. The Schiff base ligand mentioned earlier was shown to bind calf thymus DNA and cleave it without external agents . Additionally, it demonstrated sensitivity to various anions, particularly the CN- anion . These findings suggest that Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride could also exhibit interesting reactivity with biological targets or anions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are essential for their practical applications. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines and showed good stability in acidic and basic solutions . These properties are important for the potential use of Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride in analytical chemistry or as a biological agent.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research by Desai et al. (2001) indicates that compounds similar to Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride, such as methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, exhibit in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai, Dave, Shah, & Vyas, 2001).
Synthesis Optimization
Wang Guo-hua (2008) focused on optimizing the synthesis of similar compounds, specifically Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, by investigating factors affecting yield and specifying optimum reaction conditions (Wang Guo-hua, 2008).
Application in Drug Synthesis
Hu Jia-peng (2012) discussed the use of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate in the synthesis of Clopidogrel bisulfate, indicating the relevance of similar compounds in drug synthesis (Hu Jia-peng, 2012).
Fluorogenic Reagent for Amine Analysis
P. Chen and M. Novotny (1997) developed a fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for analyzing primary amines and aminated carbohydrates. This shows the potential of related compounds in analytical chemistry (Chen & Novotny, 1997).
Reactivity Studies
The reactivity of similar compounds, such as methyl (3,6‐dichloropyridazin‐4‐yl)acetate, has been studied by Adembri et al. (1976), providing insights into the chemical behavior of these compounds, which could be extrapolated to Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride (Adembri, Sio, Nesi, & Scotton, 1976).
Educational Use in Organic Chemistry
W. Min (2015) described the use of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, in an undergraduate Organic Chemistry course, suggesting the educational value of such compounds in fostering interest in scientific research (W. Min, 2015).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 2-(oxan-4-ylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-9-7-2-4-12-5-3-7;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRYNVPHEAJKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)



